2-Chloro-6-cyanonicotinic acid 2-Chloro-6-cyanonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1356850-56-0
VCID: VC5433787
InChI: InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12)
SMILES: C1=CC(=C(N=C1C#N)Cl)C(=O)O
Molecular Formula: C7H3ClN2O2
Molecular Weight: 182.56

2-Chloro-6-cyanonicotinic acid

CAS No.: 1356850-56-0

Cat. No.: VC5433787

Molecular Formula: C7H3ClN2O2

Molecular Weight: 182.56

* For research use only. Not for human or veterinary use.

2-Chloro-6-cyanonicotinic acid - 1356850-56-0

Specification

CAS No. 1356850-56-0
Molecular Formula C7H3ClN2O2
Molecular Weight 182.56
IUPAC Name 2-chloro-6-cyanopyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12)
Standard InChI Key AQQPSOFXRJPCIR-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1C#N)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Structural Characteristics

The compound features a pyridine ring substituted with:

  • A chlorine atom at the 2-position.

  • A cyano group (-CN) at the 6-position.

  • A carboxylic acid group (-COOH) at the 3-position.

This arrangement confers distinct reactivity, enabling participation in nucleophilic substitution, cyclization, and coupling reactions. The electron-withdrawing cyano and chlorine groups enhance the electrophilicity of the pyridine ring, facilitating further functionalization .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1356850-56-0
Molecular FormulaC₇H₃ClN₂O₂
Molecular Weight182.56 g/mol
IUPAC Name2-Chloro-6-cyanopyridine-3-carboxylic acid
SMILESClC1=NC(=CC=C1C#N)C(=O)O

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-6-cyanonicotinic acid typically involves multi-step protocols:

  • Chlorination of Hydroxy Precursors: Analogous to methods for 2-chloro-6-methylnicotinic acid, phosphorus oxychloride (POCl₃) may chlorinate a hydroxy-substituted precursor (e.g., 6-cyano-2-hydroxynicotinic acid) .

  • Cyano Group Introduction: Palladium-catalyzed cyanation of halogenated intermediates (e.g., 2-chloro-6-bromonicotinic acid) using cyanating agents like Zn(CN)₂ .

Table 2: Representative Synthetic Pathways

MethodReagents/ConditionsYieldReference
ChlorinationPOCl₃, reflux75–85%
CyanationPd catalyst, Zn(CN)₂, DMF60–70%

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but hygroscopic, requiring storage at 2–8°C . It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .

Table 3: Physicochemical Data

PropertyValue
Melting Point>250°C (decomposes)
Solubility (Water)<1 mg/mL
LogP1.28 (predicted)
pKa3.2 (carboxylic acid)

Applications in Material Science and Industrial Chemistry

Agrochemical Intermediates

The compound serves as a precursor for insecticides and herbicides, leveraging its halogen and cyano groups for target-specific interactions .

Coordination Polymers

Its carboxylic acid group enables metal-organic framework (MOF) synthesis, with applications in catalysis and gas storage .

Hazard StatementPrecautionary Measure
H302Avoid ingestion
H315Wear protective gloves
H319Use eye protection

Recent Research Advances

Recent studies focus on:

  • Green Synthesis: Electrocatalytic methods to reduce reliance on hazardous reagents .

  • Drug Discovery: Exploration as a kinase inhibitor scaffold in oncology .

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